molecular formula C21H24N4O4S B2647634 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946202-00-2

4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2647634
CAS No.: 946202-00-2
M. Wt: 428.51
InChI Key: LXRHOLDMPPRXKB-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a methoxy group, a pyrimidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the 2-methyl-6-propoxypyrimidin-4-amine. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving condensation reactions and subsequent functional group modifications.

  • Coupling with Aniline Derivative: : The pyrimidinyl intermediate is then coupled with 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. This step usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution Reagents: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic rings.

Scientific Research Applications

4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme that regulates pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to reduced tumor growth and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-aminophenyl)benzenesulfonamide: Lacks the pyrimidinyl group, making it less effective in certain biological applications.

    2-methyl-6-propoxypyrimidin-4-amine: Does not have the benzenesulfonamide moiety, limiting its use in medicinal chemistry.

Uniqueness

The unique combination of the methoxy group, pyrimidinyl group, and benzenesulfonamide moiety in 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and other scientific research applications.

Properties

IUPAC Name

4-methoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-13-29-21-14-20(22-15(2)23-21)24-16-5-7-17(8-6-16)25-30(26,27)19-11-9-18(28-3)10-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRHOLDMPPRXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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